Cobalt(III) oxide black

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cobalt(III) oxide, also known as cobaltic oxide or cobalt black, is a mixed valence oxide of cobalt . It is a black antiferromagnetic solid . It is found naturally in rocks, soil, water, plants, and animals .

Synthesis Analysis

The Co3O4@N-MWCNT composite was synthesized by a sonication-supported thermal reduction process for supercapacitor applications . Another method involves the direct precipitation reaction conditions for simple and fast synthesis of cobalt carbonate nanoparticles .Molecular Structure Analysis

The infrared spectrum of Co3O4 is less understood due to its dependence on sample morphologies and experimental configurations . Two of the transverse optical (TO) phonons and their corresponding longitudinal optical (LO) phonons of Co3O4 above 500 cm−1 are observed in both transmission and diffuse reflectance .Chemical Reactions Analysis

Cobalt(III) oxide can be made by reacting a cobalt(II) salt such as cobalt(II) sulfate with an aqueous solution of sodium hypochlorite . It is soluble in cold diluted sulfuric acid and produces Co2[SO4]3, which is blue in aqueous solution .Physical And Chemical Properties Analysis

Cobalt(III) oxide is a black antiferromagnetic solid . As a mixed valence compound, its formula is sometimes written as CoIICoIII2O4 and sometimes as CoO•Co2O3 .科学的研究の応用

Magnetic Properties

Cobalt(III) oxide black exhibits unique magnetic properties . These properties make it useful in the development of magnetic devices and systems.

Catalytic Applications

Cobalt(III) oxide black serves as a catalyst in various chemical reactions . Its catalytic properties are utilized in industrial processes to enhance reaction rates and improve efficiency.

Superhydrophobic Properties

The superhydrophobic properties of Cobalt(III) oxide black have been highlighted in research . These properties can be leveraged in the creation of water-resistant materials and coatings.

Energy Storage

Cobalt(III) oxide black is used in lithium-ion batteries and supercapacitors . Its unique properties contribute to improved energy storage capabilities.

Water Treatment

Cobalt(III) oxide black has applications in water treatment processes . It can be used to remove impurities and contaminants from water.

Gas Sensing

Cobalt(III) oxide black is used in gas sensing devices . Its properties allow for the detection and measurement of various gases.

Biomedical Applications

Cobalt(III) oxide black nanoparticles have been used in various areas of biomedicine, including as antibacterial, antiviral, antifungal, therapeutic agents, anticancer, and drug delivery .

Electrochemical Water Splitting

Cobalt-based oxides materials, including Cobalt(III) oxide black, have become a potential scheme as an electrocatalyst for improving hydrogen production due to its rich reserves, high stability, and cost-effectiveness .

作用機序

Target of Action

Cobalt(III) oxide black, also known as dicobalt trioxide, is an inorganic compound with the formula Co2O3 .

Mode of Action

It is known that cobalt(iii) ion is a strong oxidizer in acidic solution . This suggests that it may interact with its targets by inducing oxidation reactions.

Biochemical Pathways

Cobalt is an essential element for life due to its key role in cobalamin, also known as vitamin b12 . Therefore, it is possible that Cobalt(III) oxide black could potentially influence pathways related to cobalamin metabolism.

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties. It is soluble in cold diluted sulfuric acid and produces Co2[SO4]3, which is blue in aqueous solution .

Result of Action

Cobalt oxide nanoparticles have been widely developed for their attractive biomedical applications, especially their potential for anticancer treatments due to their selective inhibition of cancer cells .

Action Environment

The action of Cobalt(III) oxide black can be influenced by environmental factors such as pH and temperature. For instance, its solubility and reactivity can be affected by the acidity of the environment . Furthermore, it decomposes at 895°C , suggesting that high temperatures can impact its stability and efficacy.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

cobalt(3+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Co.3O/q2*+3;3*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGOZRSGIYZEKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

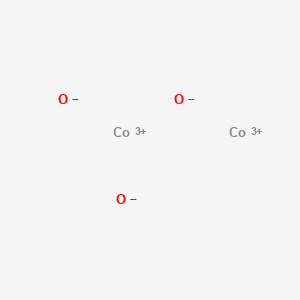

[O-2].[O-2].[O-2].[Co+3].[Co+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893870 |

Source

|

| Record name | Cobalt oxide (Co2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.865 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxo(oxocobaltiooxy)cobalt | |

CAS RN |

1308-04-9 |

Source

|

| Record name | Cobalt oxide (Co2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)

![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)